3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride
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Overview
Description
3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a cyclobutane ring, an azetidine ring, and a carboxylic acid group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The cyclobutane ring is then introduced through a series of reactions, including cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyazetidin-1-yl)cyclopentane-1-carboxylic acid;hydrochloride
- 3-(3-Hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid;hydrochloride
- 3-(3-Hydroxyazetidin-1-yl)cycloheptane-1-carboxylic acid;hydrochloride
Uniqueness
3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with larger ring sizes, which may have different reactivity and binding characteristics .
Properties
IUPAC Name |
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-3-9(4-7)6-1-5(2-6)8(11)12;/h5-7,10H,1-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIDSIDXEBXPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2CC(C2)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287335-09-3 |
Source
|
Record name | 3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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